N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-2-yl)ethylamine with morpholine under controlled conditions to form the intermediate N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine.
Coupling Reaction: The intermediate is then coupled with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene ring may participate in π-π interactions with aromatic amino acids in proteins. The benzamide structure can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide
- N-[2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide
- N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to the combination of the morpholine ring, thiophene ring, and benzamide structure. This combination imparts specific chemical and biological properties that are not present in similar compounds. The presence of the propan-2-yloxy group further enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)25-17-7-5-16(6-8-17)20(23)21-14-18(19-4-3-13-26-19)22-9-11-24-12-10-22/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,21,23) |
InChI Key |
ANOLQXALDMEBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Origin of Product |
United States |
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